4-[hydroxy(phenyl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4'-ol
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Overview
Description
4-[Hydroxy(phenyl)methyl]-3,3’-spirobi[1,2-dihydroindene]-4’-ol is a complex organic compound characterized by its unique spirobiindene structure This compound features a spiro linkage between two indene moieties, with hydroxy and phenylmethyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[hydroxy(phenyl)methyl]-3,3’-spirobi[1,2-dihydroindene]-4’-ol typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole intermediate . This intermediate undergoes further reactions, including spirocyclization, to yield the desired spirobiindene compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[Hydroxy(phenyl)methyl]-3,3’-spirobi[1,2-dihydroindene]-4’-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups back to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of halogenated or other substituted aromatic compounds.
Scientific Research Applications
4-[Hydroxy(phenyl)methyl]-3,3’-spirobi[1,2-dihydroindene]-4’-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[hydroxy(phenyl)methyl]-3,3’-spirobi[1,2-dihydroindene]-4’-ol involves its interaction with specific molecular targets. The hydroxy and phenylmethyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their biological activities and used in drug development.
1H-Pyrazolo[3,4-b]quinolines: Studied for their photophysical and biological properties.
Benzene Derivatives: Undergo similar electrophilic aromatic substitution reactions.
Uniqueness
4-[Hydroxy(phenyl)methyl]-3,3’-spirobi[1,2-dihydroindene]-4’-ol is unique due to its spirobiindene structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C24H22O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[hydroxy(phenyl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4'-ol |
InChI |
InChI=1S/C24H22O2/c25-20-11-5-9-17-13-15-24(22(17)20)14-12-16-8-4-10-19(21(16)24)23(26)18-6-2-1-3-7-18/h1-11,23,25-26H,12-15H2 |
InChI Key |
FYJMCPGHDORIAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC3=C2C(=CC=C3)O)C4=C1C=CC=C4C(C5=CC=CC=C5)O |
Origin of Product |
United States |
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